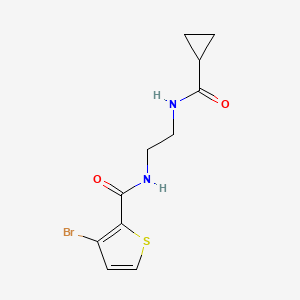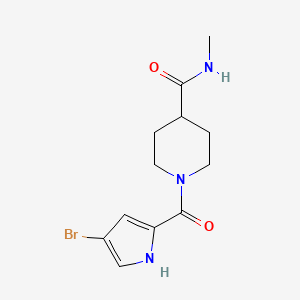
1-(4-bromo-1H-pyrrole-2-carbonyl)-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-1H-pyrrole-2-carbonyl)-N-methylpiperidine-4-carboxamide is a complex organic compound with a molecular structure that includes a brominated pyrrole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-1H-pyrrole-2-carbonyl)-N-methylpiperidine-4-carboxamide typically involves multiple steps, starting with the bromination of a pyrrole derivative. The brominated pyrrole is then subjected to a series of reactions, including acylation and coupling with a piperidine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-1H-pyrrole-2-carbonyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-bromo-1H-pyrrole-2-carbonyl)-N-methylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-pyrrole-2-carbonyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromo-1H-pyrrole-2-carbonyl)piperidine
- 1-(4-bromo-1H-pyrrole-2-carbonyl)-4-phenylpiperazine
Uniqueness
1-(4-bromo-1H-pyrrole-2-carbonyl)-N-methylpiperidine-4-carboxamide is unique due to its specific molecular structure, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research purposes.
Properties
Molecular Formula |
C12H16BrN3O2 |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
1-(4-bromo-1H-pyrrole-2-carbonyl)-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H16BrN3O2/c1-14-11(17)8-2-4-16(5-3-8)12(18)10-6-9(13)7-15-10/h6-8,15H,2-5H2,1H3,(H,14,17) |
InChI Key |
FJTKCVJKJPRHGM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
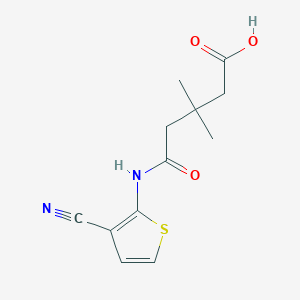
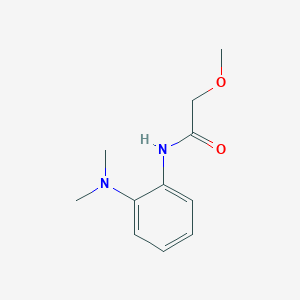
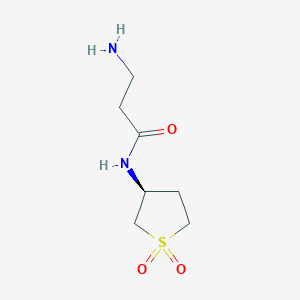
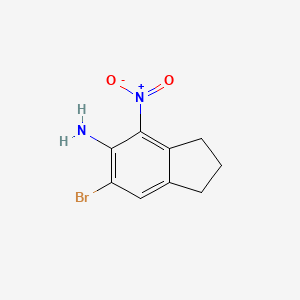
![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)

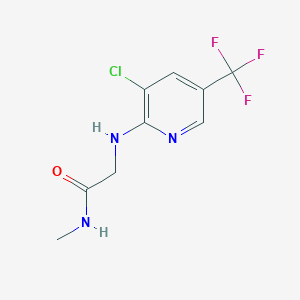
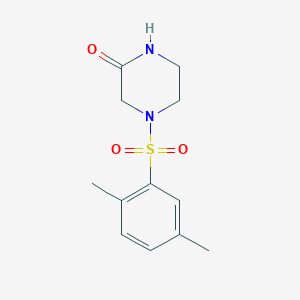
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
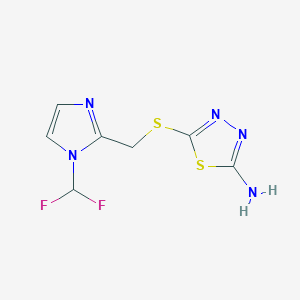
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)

